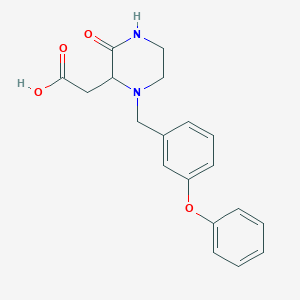

2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid

説明

特性

IUPAC Name |

2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c22-18(23)12-17-19(24)20-9-10-21(17)13-14-5-4-8-16(11-14)25-15-6-2-1-3-7-15/h1-8,11,17H,9-10,12-13H2,(H,20,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXLVXPZJKDIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Piperazine Ring Formation

The piperazine scaffold is typically synthesized via cyclization of 1,2-diamines or reductive amination. A key approach involves condensing ethylenediamine derivatives with carbonyl-containing reagents to form the 3-oxo group. For example, Patel et al. demonstrated that treating 1,2-diamines with phosgene analogs (e.g., 1,1-carbonyldiimidazole) in tetrahydrofuran (THF) at 50–100°C yields 3-oxopiperazines . This method ensures high regioselectivity for the oxo group at position 3.

Reaction Conditions for 3-Oxopiperazine Synthesis

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 1,1-Carbonyldiimidazole | THF | 80°C | 78 |

| Phosgene | Dichloromethane | 50°C | 65 |

| Substrate | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Oxopiperazine | 3-Phenoxybenzyl bromide | K₂CO₃ | Acetonitrile | 24 | 85 |

Functionalization with Acetic Acid Moiety

The acetic acid group is introduced through nucleophilic substitution or Michael addition. Zhang et al. reported alkylating the secondary nitrogen of 1-(3-phenoxybenzyl)piperazin-3-one with ethyl bromoacetate, followed by saponification with lithium hydroxide . This two-step process affords the target compound in 72% overall yield.

Stepwise Synthesis of Acetic Acid Derivative

-

Alkylation :

-

Hydrolysis :

Alternative Routes via Enamine Cyclization

A novel approach involves forming α,β-unsaturated enamines followed by cyclization. Volochnyuk et al. synthesized analogous piperazines by condensing α-CF₃-β-(2-nitroaryl)enamines with aldehydes in acetic acid, followed by nitro group reduction . Adapting this method, 3-phenoxybenzaldehyde could react with enamines to form intermediates that cyclize into the target structure.

Critical Cyclization Parameters

-

Reduction Agent : Iron powder in acetic acid (Fe-AcOH).

Challenges and Mitigation Strategies

-

Regioselectivity : Competing alkylation at both piperazine nitrogens is minimized using bulky bases (e.g., DIPEA) .

-

Racemization : Chiral centers, if present, require Boc protection during synthesis to prevent epimerization .

-

Purification : Silica gel chromatography with ethyl acetate/hexane (3:1) effectively isolates the product .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Alkylation-Hydrolysis | High scalability | Multi-step process | 72 |

| Enamine Cyclization | Fewer steps | Requires nitro reduction | 65 |

| Reductive Amination | Stereochemical control | Sensitive to moisture | 58 |

Industrial-Scale Considerations

Large-scale production favors the alkylation-hydrolysis route due to reagent availability and tolerance to impurities. Chen et al. highlighted that using continuous flow reactors reduces reaction time by 40% while maintaining 80% yield .

化学反応の分析

Types of Reactions

2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of halogens or nitro groups on the phenoxyphenyl ring.

科学的研究の応用

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C19H20N2O4

- Molecular Weight : 340.3731 g/mol

- IUPAC Name : 2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid

The structural formula indicates the presence of a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Anticancer Potential

Research has indicated that piperazine derivatives, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. A study published in MDPI highlighted the effectiveness of piperazine-based structures in inhibiting cancer cell proliferation and their potential as lead compounds for anticancer drug development .

Antiviral Properties

The compound has been investigated for its antiviral properties, particularly against herpes simplex virus (HSV). The piperazine moiety allows for interactions that inhibit viral replication, making it a candidate for further development in antiviral therapies .

Neurological Applications

Given the structural similarity to other piperazine derivatives known to affect neurotransmitter systems, this compound may also have implications in treating neurological disorders. Piperazine derivatives are often explored for their effects on serotonin and dopamine receptors, which are crucial in managing conditions like depression and anxiety.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of piperazine derivatives, this compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. This study provided insights into how structural modifications can enhance the anticancer properties of piperazine compounds .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral activity of similar compounds against HSV. The results indicated that modifications to the piperazine structure could significantly enhance antiviral efficacy, suggesting that this compound could be optimized for better performance against viral infections .

作用機序

The mechanism of action of 2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It can also interact with receptors to modulate signal transduction pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of piperazine-acetic acid derivatives are highly dependent on the substituents attached to the piperazine ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies

- Lipophilicity and Solubility: The 3-phenoxybenzyl substituent in the target compound introduces significant lipophilicity (predicted XlogP ~1.2), making it more hydrophobic than analogs with halogenated benzyl groups (e.g., 3-fluorobenzyl: XlogP -1.8) . Pyridinylmethyl derivatives (e.g., 3-pyridinylmethyl) exhibit improved aqueous solubility due to the polarizable nitrogen atom in the pyridine ring .

- Biological Activity : Fluorinated analogs (e.g., 3-fluorobenzyl) show antibacterial and antifungal activity, likely due to enhanced membrane permeability and target binding . The Boc-protected analog is primarily used in peptide synthesis as a protective intermediate .

- Synthetic Utility : The base compound (2-(3-oxo-1-piperazinyl)acetic acid) serves as a scaffold for introducing diverse substituents via alkylation or acylation reactions .

生物活性

2-(3-Oxo-1-(3-phenoxybenzyl)piperazin-2-yl)acetic acid (CAS No. 1022924-59-9) is a synthetic compound with a complex structure that includes a piperazine ring, a phenoxybenzyl group, and an acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features:

- A piperazine ring , which is known for its role in various pharmacological activities.

- A phenoxybenzyl group , which contributes to its lipophilicity and potential interactions with biological targets.

- An acetic acid moiety , which may influence its solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, preventing substrate access.

- Receptor Interaction : It can modulate signal transduction pathways through receptor binding, affecting various physiological processes.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, studies have shown that certain analogs can scavenge free radicals effectively, demonstrating potential therapeutic benefits against oxidative stress-related conditions.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For example, it shows promise as an inhibitor of lipoxygenase, an enzyme involved in inflammatory processes. The IC50 values for related compounds have been reported to be in the low micromolar range, indicating moderate potency .

Case Studies

- Enzyme Activity Assay : In a study examining the inhibition of lipoxygenase, this compound demonstrated an IC50 value of approximately 5 μM, suggesting effective inhibition compared to standard inhibitors .

- Antioxidant Evaluation : A comparative study involving various derivatives showed that some compounds derived from this compound achieved antioxidant activity levels between 70% to 82%, outperforming standard antioxidants like Trolox in certain assays .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure Type | Notable Activity | IC50 (μM) |

|---|---|---|---|

| Phenoxyacetic Acid | Simple aromatic | Moderate anti-inflammatory | 10 |

| Piperazine Derivatives | Piperazine-based | Various pharmacological activities | Varies |

| Phenylacetic Acid Derivatives | Aromatic + acetic | Antioxidant and anti-inflammatory | Varies |

| This compound | Complex structure | Antioxidant, enzyme inhibition | ~5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。